Tenidap
Overview
Description
Tenidap is a member of indoles, a member of ureas, a member of thiophenes and an organochlorine compound. It has a role as a non-steroidal anti-inflammatory drug and an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor.
Mechanism of Action
Target of Action
Tenidap is primarily targeted at Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response. COX is involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation. 5-LOX is involved in the synthesis of leukotrienes, which are inflammatory mediators .
Mode of Action
This compound acts as an inhibitor of both COX and 5-LOX . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This dual inhibition is unique and distinguishes this compound from other anti-inflammatory drugs that typically target either COX or 5-LOX .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the arachidonic acid pathway and the leukotriene pathway . By inhibiting COX, this compound reduces the conversion of arachidonic acid to prostaglandins. Similarly, by inhibiting 5-LOX, it reduces the conversion of arachidonic acid to leukotrienes . The downstream effect of this is a reduction in inflammation and pain.
Pharmacokinetics
The pharmacokinetics of this compound can be described by a bi-exponential model with zero-order absorption . Significant covariate-parameter relationships were identified between smoking and clearance (CL), and between gender and volume of distribution at steady state (Vss) and CL .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the levels of pro-inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and pain. In clinical studies of rheumatoid arthritis patients, this compound has been shown to be effective in reducing symptoms and improving disease control parameters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs or food can affect the pharmacokinetics of this compound . Additionally, factors such as the patient’s age, sex, and smoking status can also influence the pharmacokinetics and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Tenidap plays a significant role in biochemical reactions. It is a cytokine modulator and reduces the production of certain proinflammatory cytokines, including interleukins-1 and -6 and tumor necrosis factor-α . It also inhibits cyclo-oxygenase, decreasing the production of proinflammatory arachidonic acid derivatives .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cytokine production and cyclo-oxygenase activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By modulating cytokine production and inhibiting cyclo-oxygenase, this compound exerts its effects at the molecular level .
Biological Activity
Tenidap, a novel anti-inflammatory and antiarthritic agent, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, clinical efficacy, and research findings, supported by data tables and case studies.
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Cytokine Modulation : this compound has been shown to modulate cytokine production, particularly inhibiting pro-inflammatory cytokines such as IL-8 and monocyte chemotactic peptide-1 (MCP-1) in vitro. This inhibition is crucial for its anti-inflammatory effects, especially in conditions like rheumatoid arthritis .
- Prostaglandin Suppression : The compound inhibits the synthesis of prostaglandins by acting as a dual inhibitor of cyclooxygenase and lipoxygenase pathways. This action further supports its role in reducing inflammation .
- Anion Transport Inhibition : this compound significantly inhibits chloride-bicarbonate exchangers, leading to a rapid acidification of the cytoplasmic environment in cells. This effect is linked to its ability to modulate intracellular pH (pHi), which influences various cellular processes such as endocytosis and protein synthesis .
- Free Radical Scavenging : Research indicates that this compound possesses free radical scavenging properties, although it does not significantly affect superoxide anions. This antioxidant activity may contribute to its therapeutic profile .
Clinical Efficacy
This compound has demonstrated significant clinical efficacy in treating rheumatoid arthritis (RA). A series of studies evaluated its impact on acute-phase proteins, particularly C-reactive protein (CRP) levels:
- Study Overview : Four independent studies compared this compound with naproxen and placebo over durations ranging from 2 to 24 weeks. Patients received oral doses of this compound between 40-120 mg/day.
- CRP Reduction : All studies reported a significant decrease in serum CRP concentrations among this compound-treated patients from baseline assessments, with effects observed as early as one week after treatment initiation. The reduction was sustained for up to six months .
- Comparison with NSAIDs : The decrease in CRP levels was notably greater than changes observed in patients treated with naproxen or placebo, suggesting a superior anti-inflammatory effect of this compound compared to traditional NSAIDs .
Table 1: Summary of Clinical Studies on this compound
Study | Duration | Dosage (mg/day) | CRP Reduction (%) | Comparison Group |
---|---|---|---|---|
Study 1 | 24 weeks | 40-120 | Significant | Naproxen |
Study 2 | 12 weeks | 40-120 | Significant | Placebo |
Study 3 | 6 weeks | 40-120 | Significant | Naproxen |
Study 4 | 2 weeks | 40-120 | Significant | Placebo |
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study A : A patient with severe RA experienced marked improvement in joint swelling and pain after four weeks on this compound, with a corresponding decrease in serum CRP levels.
- Case Study B : Another patient showed significant reductions in both CRP and serum amyloid A (SAA) concentrations after six months on this compound therapy, correlating with improved radiographic outcomes.
These case studies illustrate the potential of this compound not only to alleviate symptoms but also to modify disease progression in RA patients.
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSFDUMVCVVWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046104 | |
Record name | Tenidap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120210-48-2 | |
Record name | Tenidap [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenidap | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenidap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENIDAP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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